molecular formula C18H18N6O2 B12472047 N'-Benzyl-N-methyl-5-nitro-N-phenyl-pyrimidine-2,4,6-triamine

N'-Benzyl-N-methyl-5-nitro-N-phenyl-pyrimidine-2,4,6-triamine

Cat. No.: B12472047
M. Wt: 350.4 g/mol
InChI Key: SZOCLZQRHVCKLE-UHFFFAOYSA-N
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Description

N4-benzyl-N2-methyl-5-nitro-N2-phenylpyrimidine-2,4,6-triamine is a complex organic compound with a pyrimidine core This compound is characterized by the presence of benzyl, methyl, nitro, and phenyl groups attached to the pyrimidine ring

Properties

Molecular Formula

C18H18N6O2

Molecular Weight

350.4 g/mol

IUPAC Name

4-N-benzyl-2-N-methyl-5-nitro-2-N-phenylpyrimidine-2,4,6-triamine

InChI

InChI=1S/C18H18N6O2/c1-23(14-10-6-3-7-11-14)18-21-16(19)15(24(25)26)17(22-18)20-12-13-8-4-2-5-9-13/h2-11H,12H2,1H3,(H3,19,20,21,22)

InChI Key

SZOCLZQRHVCKLE-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC(=C(C(=N2)NCC3=CC=CC=C3)[N+](=O)[O-])N

solubility

<0.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-benzyl-N2-methyl-5-nitro-N2-phenylpyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between a β-diketone and a guanidine derivative.

    Introduction of Substituents: The benzyl, methyl, nitro, and phenyl groups are introduced through various substitution reactions. For example, the nitro group can be introduced via nitration using nitric acid, while the benzyl group can be added through a benzylation reaction using benzyl chloride.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of N4-benzyl-N2-methyl-5-nitro-N2-phenylpyrimidine-2,4,6-triamine may involve large-scale batch reactions with optimized conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N4-benzyl-N2-methyl-5-nitro-N2-phenylpyrimidine-2,4,6-triamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

N4-benzyl-N2-methyl-5-nitro-N2-phenylpyrimidine-2,4,6-triamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N4-benzyl-N2-methyl-5-nitro-N2-phenylpyrimidine-2,4,6-triamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

    N4-benzyl-N2-methyl-5-nitropyrimidine-2,4,6-triamine: Lacks the phenyl group.

    N4-benzyl-N2-phenyl-5-nitropyrimidine-2,4,6-triamine: Lacks the methyl group.

    N4-methyl-N2-phenyl-5-nitropyrimidine-2,4,6-triamine: Lacks the benzyl group.

Uniqueness

N4-benzyl-N2-methyl-5-nitro-N2-phenylpyrimidine-2,4,6-triamine is unique due to the presence of all four substituents (benzyl, methyl, nitro, and phenyl) on the pyrimidine ring. This unique combination of substituents imparts specific chemical and biological properties to the compound, making it a valuable molecule for research and industrial applications.

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